5-chloro-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide is a synthetic organic compound with the molecular formula and a molecular weight of 329.8 g/mol. This compound features a pyrimidine ring substituted with a chlorine atom at the 5-position, a methylsulfanyl group at the 2-position, and an isopropyl group at the nitrogen atom of the carboxamide functional group at the 4-position. The presence of these functional groups suggests potential applications in medicinal chemistry and agrochemicals.
The reactivity of 5-chloro-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide can be explored through various chemical transformations typically associated with pyrimidine derivatives. Some notable reactions include:
Compounds similar to 5-chloro-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide often exhibit biological activities such as antimicrobial, antifungal, or antitumor effects. While specific biological data on this compound may be limited, its structural features suggest potential interactions with biological targets, possibly influencing enzyme activity or receptor binding.
Synthesis of 5-chloro-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide can be achieved through several methods:
This compound has potential applications in various fields:
Interaction studies are crucial for understanding how 5-chloro-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide interacts with biological targets. These studies may involve:
Several compounds share structural similarities with 5-chloro-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide. Here are some notable examples:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid | 61727-33-1 | 0.81 | Contains a carboxylic acid instead of an amide |
6-Amino-5-chloro-4-pyrimidinecarboxylic acid | 914916-98-6 | 0.73 | Amino group at position 6 alters reactivity |
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 | 0.71 | Bromine substitution provides different chemical properties |
2-Methylsulfanylpyrimidine-4-carboxylic acid | 1126-44-9 | 0.81 | Lacks chlorine substitution, affecting biological activity |
The uniqueness of 5-chloro-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide lies in its specific combination of substituents that may enhance its biological efficacy compared to similar compounds.